2-(3-Chlorophenoxy)-5-fluorobenzaldehyde
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Overview
Description
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chlorophenoxy group and a fluorine atom attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde typically involves the reaction of 3-chlorophenol with 5-fluoro-2-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(3-Chlorophenoxy)-5-fluorobenzoic acid.
Reduction: 2-(3-Chlorophenoxy)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-5-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, leading to inhibition or modification of enzyme activity. The presence of the chlorophenoxy and fluorine groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A chiral phenoxy acid herbicide.
4-(2,4-Dichlorophenoxy)butyrate: Another herbicide with similar structural features.
Uniqueness
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde is unique due to the combination of the chlorophenoxy and fluorine groups attached to the benzaldehyde moiety. This structural arrangement can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
2-(3-Chlorophenoxy)-5-fluorobenzaldehyde is an organic compound classified as an aromatic aldehyde, notable for its unique structural features, including a chlorophenoxy group and a fluorine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
- Chemical Formula : C₁₂H₈ClF O
- Molecular Weight : 238.64 g/mol
- CAS Number : 1096862-69-9
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and molecular targets within biological systems. The aldehyde group is known to participate in enzyme-catalyzed reactions, potentially leading to inhibition or alteration of enzyme activity. The presence of the chlorophenoxy and fluorine substituents can enhance binding affinity and specificity towards certain targets, which is crucial for its biological efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of phenoxy compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. Analogous compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often linked to the compound's ability to induce DNA damage or inhibit DNA synthesis, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Applications in Research
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in various chemical reactions, including:
- Synthesis of Antimicrobial Agents : Used as a building block for developing new antibiotics.
- Anticancer Drug Development : Investigated for potential use in creating novel anticancer therapies.
- Enzyme Studies : Employed in biochemical assays to study enzyme kinetics and mechanisms involving aldehydes .
Properties
IUPAC Name |
2-(3-chlorophenoxy)-5-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-2-1-3-12(7-10)17-13-5-4-11(15)6-9(13)8-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZWVFVZWRGZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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